

(R)-2-Bromo-3-phenylpropionic acid CAS number and molecular weight

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Compound of Interest

Compound Name: (R)-2-Bromo-3-phenylpropionic acid

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An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-2-Bromo-3-phenylpropionic acid**, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its primary application in the development of cardiovascular drugs through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Core Chemical and Physical Properties

(R)-2-Bromo-3-phenylpropionic acid is a halogenated carboxylic acid recognized for its role as a versatile building block in stereoselective synthesis. Its chemical identity and key physical properties are summarized below.

Property	Value	Reference
CAS Number	42990-55-6	[1]
Molecular Formula	C ₉ H ₉ BrO ₂	[1]
Molecular Weight	229.07 g/mol	[1]
IUPAC Name	(2R)-2-bromo-3-phenylpropanoic acid	[1]
Synonyms	(D)-2-Bromo-3-phenylpropionic Acid, 3-Phenyl-2(R)-bromopropionic acid	[1]
Appearance	White to off-white crystalline powder	
Melting Point	Data not consistently available	
Boiling Point	Data not consistently available	
Solubility	Soluble in various organic solvents	

Synthesis of (R)-2-Bromo-3-phenylpropionic Acid: Experimental Protocols

The primary route for the stereoselective synthesis of **(R)-2-Bromo-3-phenylpropionic acid** is through the diazotization of (D)-phenylalanine, followed by bromination. This method preserves the stereochemistry of the starting material.

Protocol 1: Diazotization and Bromination of (D)-Phenylalanine

Objective: To synthesize **(R)-2-Bromo-3-phenylpropionic acid** from (D)-phenylalanine with retention of stereochemistry.

Materials:

- (D)-Phenylalanine
- Sodium nitrite (NaNO_2)
- Concentrated hydrobromic acid (HBr)
- Toluene
- Deionized water
- Nitrogen gas supply
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

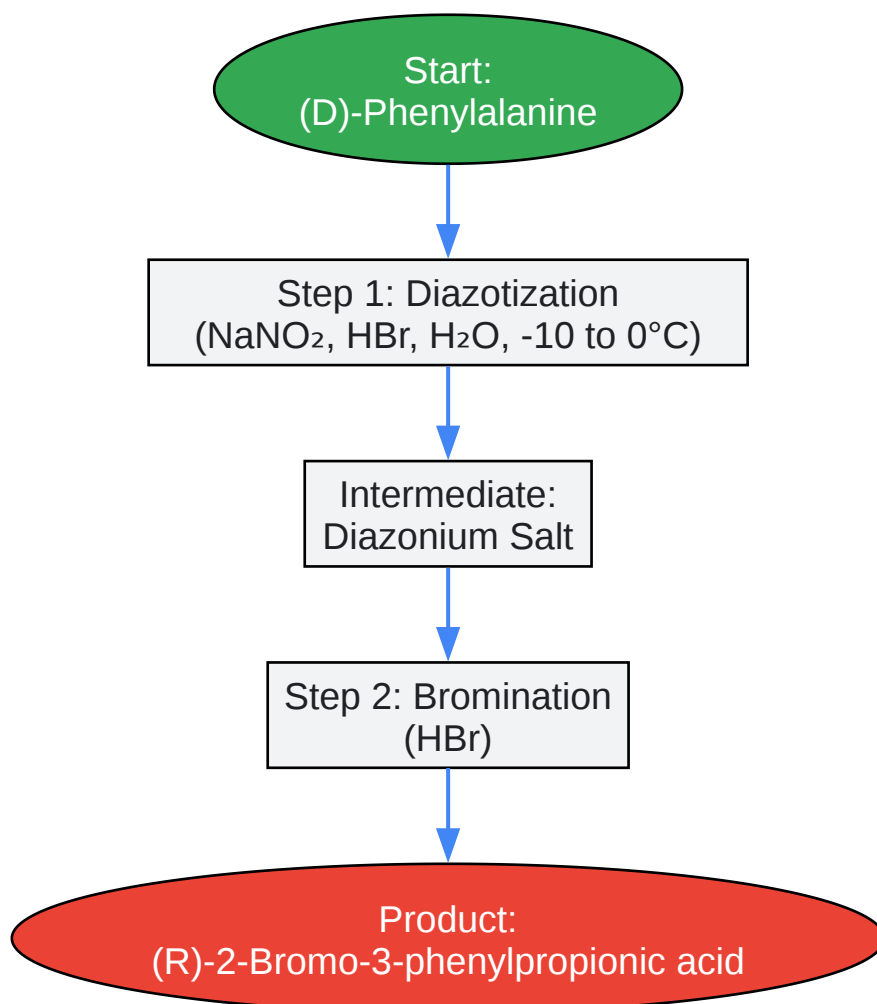
Procedure:

- In a suitable reaction vessel, dissolve (D)-phenylalanine in a mixture of water and concentrated hydrobromic acid under a nitrogen atmosphere.
- Cool the reaction mixture to a temperature between -10°C and 0°C using an ice bath.
- Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature. The addition is typically carried out over several hours.
- After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.
- Extract the product into an organic solvent such as toluene.
- Separate the organic phase and wash it with deionized water.
- Concentrate the organic phase under vacuum using a rotary evaporator to obtain the crude **(R)-2-Bromo-3-phenylpropionic acid**.

- Further purification can be achieved by recrystallization if necessary.

Yields: Reported yields for this type of synthesis can be high, with some processes achieving yields of 90% or greater.

Synthesis Workflow Diagram



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Caption: Synthetic workflow for **(R)-2-Bromo-3-phenylpropionic acid**.

Application in Drug Development: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

(R)-2-Bromo-3-phenylpropionic acid is a crucial intermediate in the synthesis of vasopeptidase inhibitors. These drugs simultaneously inhibit two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).^{[2][3]} This dual inhibition is a therapeutic strategy for managing hypertension and heart failure.^{[2][4]}

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.^{[5][6]}^{[7][8][9]}

- Renin, released by the kidneys in response to low blood pressure, converts angiotensinogen (from the liver) into angiotensin I.^{[5][6]}
- ACE, primarily found in the lungs, then converts angiotensin I into angiotensin II.^{[5][6]}
- Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone from the adrenal cortex.^{[5][7]} Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.^{[5][8]}

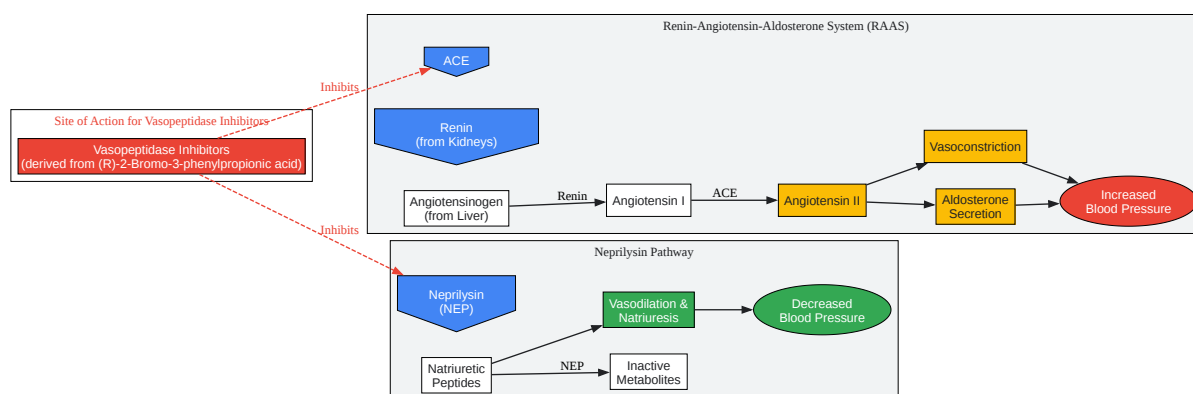
The Role of Neprilysin

Neprilysin (NEP) is an enzyme that degrades natriuretic peptides. These peptides have beneficial cardiovascular effects, including vasodilation and sodium excretion (natriuresis), which help to lower blood pressure.^{[2][10]}

By inhibiting both ACE and NEP, vasopeptidase inhibitors, synthesized using **(R)-2-Bromo-3-phenylpropionic acid**, offer a dual mechanism of action:

- ACE Inhibition: Prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.
- NEP Inhibition: Increases the levels of natriuretic peptides, promoting vasodilation and natriuresis.^{[3][10]}

Signaling Pathway Diagram



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Caption: The dual inhibitory action of vasopeptidase inhibitors on the RAAS and Neprilysin pathways.

Conclusion

(R)-2-Bromo-3-phenylpropionic acid is a fundamentally important chiral building block in medicinal chemistry. Its primary utility lies in the stereoselective synthesis of advanced pharmaceutical intermediates, most notably for the development of vasopeptidase inhibitors. A thorough understanding of its synthesis and its role in targeting key enzymatic pathways, such

as the Renin-Angiotensin-Aldosterone System, is crucial for researchers and professionals engaged in the discovery and development of novel therapeutics for cardiovascular diseases.

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